molecular formula C7H6ClN3 B1455523 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1314928-61-4

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B1455523
CAS RN: 1314928-61-4
M. Wt: 167.59 g/mol
InChI Key: AFZPFSXIZNPFKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is produced by MATRIX SCIENTIFIC .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is 1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is 167.6 .

Scientific Research Applications

Synthesis of Derivatives for Biological Activity

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine: serves as a key intermediate in the synthesis of various derivatives with potential biological activities. For instance, its conversion to methylpyrazolo[1,5-a]pyrazine-4-carboxylates via palladium-catalyzed carbonylation is a crucial step. These carboxylates can be further transformed into amidoximes and amidines, which are scaffolds for designing biologically active substances .

Development of Kinase Inhibitors

The pyrazolo[1,5-a]pyrazine scaffold is claimed as a modulator of the integrated stress response pathway, which is significant in treating inflammatory, musculoskeletal, metabolic, and oncological diseases. Derivatives synthesized from 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine have been proposed as kinase inhibitors, a class of drugs that can interfere with cell signal transduction and have applications in cancer therapy .

Antimicrobial and Antifungal Applications

Derivatives of pyrazolo[1,5-a]pyrazine have exhibited antimicrobial and antifungal properties. The structural modification of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine allows for the creation of compounds that can be used in the development of new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance .

Optical Applications in Material Science

Pyrazolo[1,5-a]pyrazine derivatives have been identified as strategic compounds for optical applications due to their tunable photophysical properties. This makes them suitable for use in material science, particularly in the development of organic materials that respond to light in various ways .

Drug Discovery and SAR Research

The pyrazolo[1,5-a]pyrazine structure is an attractive scaffold for drug discovery research. It has been used in Structure-Activity Relationship (SAR) studies to design and synthesize new leads for treating various diseases. The versatility of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine in drug synthesis makes it a valuable compound in medicinal chemistry .

Precursors for Chemokine Receptor Antagonists

Isomeric imidazo[1,5-a]pyrazine-8-carboxylates, which can be synthesized from 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine , have been proposed as precursors for the preparation of amides that act as antagonists of chemokine receptors. These receptors play a role in various immune responses, and their modulation is important in treating diseases like asthma and allergies .

properties

IUPAC Name

4-chloro-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZPFSXIZNPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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